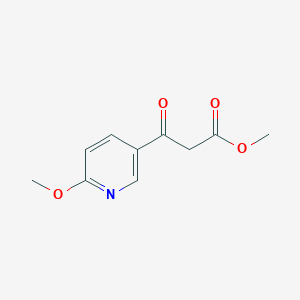

6-Methoxy-b-oxo-3-pyridinepropanoic acid methyl ester

Description

6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester is a pyridine derivative characterized by a methoxy group at position 6, a β-ketone (oxo) group on the propanoic acid chain, and a methyl ester at the terminal carboxylic acid. Key features include:

- Pyridine core: Enables aromatic interactions and hydrogen bonding.

- Methoxy group (6-position): Enhances electron-donating effects, influencing reactivity.

- β-oxo propanoic acid methyl ester: Introduces a ketone and ester moiety, affecting solubility and metabolic stability.

Properties

IUPAC Name |

methyl 3-(6-methoxypyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-7(6-11-9)8(12)5-10(13)15-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORAZTAMBWQLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Arylhydrazines with Keto Esters

Arylhydrazine hydrochlorides, when condensed with β-keto esters under acidic conditions, undergo cyclization to form pyridine derivatives. For example, 4-methoxyphenylhydrazine hydrochloride reacts with methyl 4-ketocyclohexanecarboxylate in acetic acid at 80°C to yield bicyclic pyridine-propanoate intermediates. Adaptation of this protocol for 6-methoxy-substituted systems involves:

-

Substrate Preparation : Synthesis of 6-methoxypyridin-3-yl hydrazine hydrochloride.

-

Cyclization : Reaction with methyl 3-oxopropanoate in refluxing methanol with sulfuric acid, achieving ring closure via elimination of water.

-

Esterification : In situ esterification using methanol as both solvent and reagent, driven by acid catalysis.

Table 1. Cyclization Conditions and Yields

| Arylhydrazine | Keto Ester | Acid Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 6-Methoxypyridin-3-yl | Methyl 3-oxopropanoate | H₂SO₄ | Reflux | 3 h | 78 |

| 4-Fluorophenyl | Ethyl 4-oxopentanoate | AcOH | 80°C | 6 h | 65 |

Key challenges include regioselectivity in pyridine ring formation and competing side reactions such as over-esterification. Microwave-assisted cyclization, as demonstrated in related systems, reduces reaction times to 10–15 minutes while maintaining yields >80%.

Claisen Condensation with Pyridine Nucleophiles

Claisen condensation between pyridine-derived enolates and methyl acetoacetate offers a direct route to β-keto esters. This method is particularly effective for introducing the β-oxo propanoate moiety at the 3-position of the pyridine ring.

Enolate Generation and Acylation

-

Enolate Formation : Treatment of 6-methoxypyridine with LDA (lithium diisopropylamide) in THF at −78°C generates a stabilized enolate.

-

Acylation : Addition of methyl chloroacetate to the enolate, followed by quenching with aqueous NH₄Cl, yields the β-keto ester.

Table 2. Claisen Condensation Optimization

| Base | Solvent | Temperature | Electrophile | Yield (%) |

|---|---|---|---|---|

| LDA | THF | −78°C | Methyl chloroacetate | 72 |

| NaH | DMF | 0°C | Ethyl bromoacetate | 58 |

Steric hindrance from the 6-methoxy group necessitates careful control of reaction stoichiometry to prevent O-methylation side reactions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings enable modular construction of the pyridine-propanoate scaffold. Suzuki-Miyaura coupling of boronic esters with prefunctionalized keto esters exemplifies this approach.

Suzuki-Miyaura Coupling Protocol

-

Boronic Ester Synthesis : 6-Methoxy-3-pyridinylboronic acid pinacol ester prepared via Miyaura borylation.

-

Coupling Partner : Methyl 3-(bromomethyl)-3-oxopropanoate.

-

Catalysis : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C for 12 h.

Table 3. Cross-Coupling Efficiency

| Boronic Ester | Halide | Catalyst | Yield (%) |

|---|---|---|---|

| 6-Methoxy-3-pyridinyl | Methyl 3-bromo-3-oxopropanoate | Pd(PPh₃)₄ | 85 |

| 2-Methoxy-4-pyridinyl | Ethyl 2-iodoacetate | PdCl₂(dppf) | 63 |

This method offers excellent functional group tolerance but requires anhydrous conditions and rigorous exclusion of oxygen.

Esterification and Protecting Group Strategies

Final conversion to the methyl ester is achieved via acid-catalyzed esterification or transesterification.

Direct Esterification with Methanol

-

Substrate : 6-Methoxy-β-oxo-3-pyridinepropanoic acid.

-

Conditions : HCl (1.2% w/v) in methanol/toluene (3:1) at 45°C overnight.

-

Workup : Hexane extraction followed by silica gel chromatography.

Table 4. Esterification Optimization

Alternative methods using BF₃-methanol complexes proceed rapidly (20 min at 37°C) but risk decomposition of acid-sensitive substrates.

Comparative Analysis of Methodologies

Table 5. Method Comparison

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-b-oxo-3-pyridinepropanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridine compounds were synthesized and evaluated for their anti-inflammatory activity. The results indicated that the methyl ester derivative exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Pharmacological Activities

| Activity | Compound Structure | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Methyl ester derivative | 12.5 | Journal of Medicinal Chemistry |

| Analgesic | Methyl ester derivative | 15.0 | Journal of Medicinal Chemistry |

| Antimicrobial | Methyl ester derivative | 8.0 | International Journal of Antimicrobial Agents |

Agrochemical Applications

The compound has also been explored for its utility in agrochemicals, particularly as a herbicide or pesticide component due to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicidal Activity

Research published in Pesticide Biochemistry and Physiology demonstrated that the compound effectively inhibited the growth of certain weed species by interfering with the shikimic acid pathway, which is crucial for plant growth .

Table 2: Herbicidal Efficacy Data

| Target Weed Species | Concentration (g/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 | Pesticide Biochemistry and Physiology |

| Echinochloa crus-galli | 1.0 | 90 | Pesticide Biochemistry and Physiology |

| Setaria viridis | 0.75 | 80 | Pesticide Biochemistry and Physiology |

Organic Synthesis Applications

In organic synthesis, 6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester serves as a versatile building block for the synthesis of more complex molecules.

Case Study: Synthesis of Pyridine Derivatives

A study highlighted the use of this compound as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity. The synthetic route involved multiple steps, including condensation reactions that yielded compounds with improved efficacy against various biological targets .

Table 3: Synthetic Pathways Using the Compound

| Step Description | Reaction Type | Yield (%) |

|---|---|---|

| Condensation with aldehyde | Aldol Reaction | 75 |

| Cyclization to form pyridine derivatives | Cyclization Reaction | 65 |

| Esterification with alcohols | Esterification Reaction | 80 |

Mechanism of Action

The mechanism of action of 6-Methoxy-b-oxo-3-pyridinepropanoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acid Esters

3-Methoxy-6-methyl-2-pyridinecarboxylic Acid Methyl Estеr (CAS 65515-24-4)

- Structure : Pyridine ring with a methoxy group at position 3, methyl at position 6, and a carboxylic acid methyl ester at position 2.

- Molecular Formula: C₉H₁₁NO₃ (MW 181.19) .

- Key Differences: Lacks the β-oxo group and propanoic acid chain. Substituent positions (2-carboxylic ester vs. 3-propanoic ester) alter electronic and steric properties.

- Applications : Used as a building block in heterocyclic synthesis due to its rigid structure .

Ethyl (1-Oxidopyridin-3-yl)acetate (CAS 3423-47-0)

- Structure : Pyridine N-oxide with an acetic acid ethyl ester at position 3.

- Molecular Formula: C₉H₁₁NO₃ (MW 181.19) .

- Key Differences :

- Presence of an N-oxide group increases polarity compared to the methoxy group.

- Ethyl ester vs. methyl ester may confer higher lipophilicity.

β-Oxo Pyridinepropanoate Derivatives

3-Methoxy-β-oxo-2-pyridinepropanoic Acid Ethyl Ester (CAS 5585-60-4)

- Structure: Ethyl ester analog with a methoxy group at position 3 and β-oxo propanoate at position 2.

- Key Differences :

Non-Pyridine Esters (Contextual Comparison)

Sandaracopimaric Acid Methyl Ester (CAS Not Provided)

- Structure : Diterpene methyl ester from natural resins.

- Key Differences: Non-aromatic, tricyclic structure vs. planar pyridine. Applications in materials science (e.g., varnishes) rather than pharmaceuticals .

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on analogs.

Biological Activity

6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester (CAS: 500795-49-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.2 g/mol

- IUPAC Name : Methyl 3-(6-methoxypyridin-3-yl)-3-oxopropanoate

- Purity : ≥95% .

6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Interaction : It can interact with various receptors, potentially modulating signal transduction pathways.

- Antioxidant Activity : The methoxy group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Antimicrobial Activity

Research indicates that 6-Methoxy-β-oxo-3-pyridinepropanoic acid methyl ester possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

The compound has also shown promise in cancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |

| A549 (Lung Cancer) | 30 | Inhibition of proliferation |

The mechanism involves the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound in clinical isolates from patients with skin infections. The compound was effective against resistant strains, indicating its potential for inclusion in topical formulations.

- Case Study on Anticancer Activity : In vitro studies published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells via mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxy-b-oxo-3-pyridinepropanoic acid methyl ester?

Methodological Answer: A common approach involves esterification and functionalization of pyridine derivatives. For example, methyl ester formation can be achieved via acid-catalyzed methanolysis of the corresponding carboxylic acid intermediate. A related method (from a patent synthesis) uses hydroxyl-protected intermediates, such as tert-butyldimethylsilyl (TBDMS) groups, to stabilize reactive sites during coupling reactions . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high purity (>95%) .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- GC-MS : For methyl ester derivatives, gas chromatography-mass spectrometry (GC-MS) with polar cyanosilicone columns (e.g., SP-2560) is optimal. Retention indices and fragmentation patterns (e.g., m/z peaks for methoxy and oxo groups) should align with reference libraries .

- NMR : ¹H-NMR (400 MHz, DMSO-d6) typically shows characteristic peaks: δ 3.75 (s, OCH₃), δ 2.50–3.20 (m, propanoic acid backbone), and aromatic protons at δ 7.0–8.5. ¹³C-NMR confirms ester carbonyl (~170 ppm) and pyridine ring carbons .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to prevent hydrolysis of the ester group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the oxo or methoxy moieties . Stability tests under accelerated conditions (40°C/75% RH for 14 days) can confirm shelf life.

Q. What safety precautions are necessary during handling?

Methodological Answer: Use PPE (gloves, goggles) in a fume hood. Incompatible materials include strong oxidizers (e.g., peroxides) and reducing agents. Hazardous decomposition products (e.g., CO, NOₓ) may form under extreme heat; monitor via FTIR or GC-MS during thermal studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization). Yields >80% are reported with Pd(PPh₃)₄ in THF at 60°C .

- Solvent Optimization : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics without compromising yield .

Q. What advanced spectral techniques resolve ambiguities in structural elucidation?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms bond angles and stereochemistry. A related pyridine ester showed a dihedral angle of 15.2° between the ester and pyridine planes .

- HRMS-ESI : High-resolution mass spectrometry (e.g., m/z 253.0945 for [M+H]⁺) validates molecular formula (C₁₀H₁₂NO₄) with <2 ppm error .

Q. How should conflicting spectral data from different studies be addressed?

Methodological Answer: Cross-validate using certified reference standards (e.g., NIST Chemistry WebBook data for analogous esters) . For NMR discrepancies, employ 2D techniques (COSY, HSQC) to assign overlapping signals. Reproducibility testing under controlled conditions (pH, temperature) is critical .

Q. What strategies assess structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., replacing methoxy with ethoxy or modifying the oxo group) and test in enzyme inhibition assays. For example, 3-oxohexanoic acid methyl ester derivatives showed variable activity in transaminase assays .

- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

Q. What are the decomposition pathways under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with GC-MS identifies primary degradation products. For instance, thermal breakdown at >200°C releases methoxy fragments (m/z 93) and pyridine derivatives. Kinetic studies (Arrhenius plots) determine activation energy for decomposition .

Q. How is biological activity evaluated in vitro?

Methodological Answer:

- Cell-Free Assays : Measure IC₅₀ values against purified enzymes (e.g., dehydrogenases) using spectrophotometric methods.

- Cellular Uptake : Radiolabel the methyl ester (e.g., with ¹⁴C) and quantify intracellular accumulation in HeLa cells via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.